molecular formula C20H23N3O2 B2685610 N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2309573-30-4

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2685610
CAS No.: 2309573-30-4
M. Wt: 337.423
InChI Key: QGLSJNVVFFPHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a morpholine ring, which is a common motif in organic chemistry and is present in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyridine ring and morpholine ring would contribute significantly to the overall structure. The cyclopropyl group attached to the pyridine ring would add further complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyridine and morpholine rings are known to participate in a variety of chemical reactions. For instance, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving organoboron reagents .

Scientific Research Applications

Research on Related Compounds and Methodologies

  • Synthesis and Pharmacological Applications : One study discusses the synthesis of morpholine derivatives and their evaluation as xanthine oxidase inhibitors and anti-inflammatory agents, indicating potential applications in treating conditions like gout and inflammation (Šmelcerović et al., 2013). This suggests that compounds with morpholine groups may have applications in medicinal chemistry and pharmacology.

  • Chemical Synthesis Techniques : Another study describes the efficient synthesis of a compound through the addition of morpholine to a precursor, showcasing a methodological approach that could be relevant for synthesizing complex organic compounds, including those similar to N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide (Kauffman et al., 2000).

  • Biological Activity and Drug Development : Research on the synthesis of specific morpholine derivatives for use as potent antimicrobials demonstrates the potential for such compounds in developing new treatments for microbial infections (Kumar et al., 2007).

  • Structural Analysis and Drug Design : The detailed structural analysis and pharmaceutical profiling of certain acridinium salts to assess their potential as DNA G-quadruplex-stabilizing agents highlight the importance of structural studies in drug design (Cookson et al., 2005). This kind of research could be relevant for understanding how this compound might interact with biological targets.

  • Photoaffinity Labeling for nAChRs : The development of photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs) using azido analogues indicates a research application in neurobiology and receptor studies (Kagabu et al., 2000).

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(22-14-15-1-8-19(21-13-15)16-2-3-16)17-4-6-18(7-5-17)23-9-11-25-12-10-23/h1,4-8,13,16H,2-3,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLSJNVVFFPHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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